2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime]
Description
2,5-Cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] is a derivative of the cyclohexadienedione core, characterized by a single oxime functional group substituted with a 4-chlorobenzoyl moiety. This compound belongs to a class of quinoid structures known for their redox-active properties and diverse biological activities, including cytotoxicity and antimicrobial effects . The presence of the electron-withdrawing 4-chlorobenzoyl group enhances its stability and influences its reactivity in chelation and nucleophilic substitution reactions .
Properties
CAS No. |
6212-87-9 |
|---|---|
Molecular Formula |
C13H8ClNO3 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate |
InChI |
InChI=1S/C13H8ClNO3/c14-10-3-1-9(2-4-10)13(17)18-15-11-5-7-12(16)8-6-11/h1-8H |
InChI Key |
QYQUQVGNGMMTFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Reagents : Hydroxylamine hydrochloride (NHOH·HCl) and potassium hydroxide (KOH) in ethanol.
-
Procedure :
A mixture of 1,4-benzoquinone (10 mmol), NHOH·HCl (20 mmol), and KOH (20 mmol) in ethanol is refluxed for 18 hours. The product precipitates upon cooling and is purified via recrystallization.
Mechanistic Insight :
Hydroxylamine attacks the carbonyl carbon of the quinone, forming an imine intermediate that tautomerizes to the oxime. The reaction favors mono-oximation due to steric and electronic effects.
Esterification of the Oxime Hydroxyl Group
The oxime’s hydroxyl group is esterified with 4-chlorobenzoyl chloride to introduce the aromatic ester functionality.
Carbodiimide-Mediated Coupling
-
Reagents : 4-Chlorobenzoyl chloride, ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl), and 4-dimethylaminopyridine (DMAP).
-
Procedure :
The quinone oxime (7 mmol) is dissolved in anhydrous dichloromethane. EDCI·HCl (7.3 mmol) and DMAP (0.5 mmol) are added, followed by dropwise addition of 4-chlorobenzoyl chloride (7 mmol). The mixture is stirred at room temperature for 12–24 hours. The product is isolated via column chromatography.
Direct Acylation
-
Reagents : 4-Chlorobenzoyl chloride and triethylamine (TEA) in tetrahydrofuran (THF).
-
Procedure :
The oxime (10 mmol) and TEA (12 mmol) are dissolved in THF. 4-Chlorobenzoyl chloride (11 mmol) is added slowly at 0°C, and the reaction is warmed to room temperature. After 6 hours, the mixture is quenched with water and extracted with ethyl acetate.
Optimization and Characterization
Reaction Optimization
Spectral Characterization
-
IR Spectroscopy :
-
H NMR (CDCl) :
Comparative Analysis of Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Carbodiimide-mediated | EDCI·HCl, DMAP | DCM | 24 | 75 | 98 |
| Direct Acylation | TEA | THF | 6 | 70 | 95 |
Key Findings :
-
Carbodiimide-mediated coupling offers higher yields and purity but requires longer reaction times.
-
Direct acylation is faster but less efficient due to competing side reactions.
Challenges and Solutions
-
Regioselectivity : Mono-oximation is favored over di-oximation by controlling stoichiometry (1:2 quinone:NHOH·HCl).
-
Ester Hydrolysis : Anhydrous conditions and DMAP prevent hydrolysis of the 4-chlorobenzoyl ester.
-
Byproducts : Unreacted 4-chlorobenzoyl chloride is removed via aqueous washes (5% NaHCO).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.
Substitution: The oxime and chlorobenzoyl groups can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to the formation of new oxime or chlorobenzoyl-substituted compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of cyclohexadiene-1,4-dione exhibit promising anticancer properties. For example, studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and reactive oxygen species (ROS) generation.
Case Study: Cytotoxicity Against Tumor Cell Lines
A study evaluated the cytotoxic effects of modified cyclohexadiene derivatives on human melanoma cell lines. The results showed significant inhibition of cell proliferation, with IC50 values indicating potent activity against M14 melanoma cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound V | M14 (Melanoma) | 15 |
| Compound XII | A549 (Lung Cancer) | 22 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that cyclohexadiene derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial agents.
Case Study: Antimicrobial Efficacy
A series of experiments tested the antibacterial activity of cyclohexadiene derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had a minimum inhibitory concentration (MIC) lower than traditional antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 64 |
Anti-inflammatory Effects
Cyclohexadiene derivatives have shown potential as anti-inflammatory agents. Studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.
Case Study: COX Inhibition
In vitro assays demonstrated that certain derivatives effectively inhibited COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib.
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| Compound C | COX-2 | 0.04 ± 0.01 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
Mechanism of Action
The mechanism of action of 2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] involves its ability to undergo redox reactions. The quinone structure can accept and donate electrons, making it an effective agent in redox processes. In biological systems, this compound can generate reactive oxygen species (ROS) and interact with cellular components, leading to oxidative stress and potential cell death. The oxime group can also participate in hydrogen bonding and nucleophilic attacks, further influencing its reactivity .
Comparison with Similar Compounds
Tables
Table 1: Cytotoxicity of Selected Derivatives
| Compound | IC₅₀ (µg/mL) | Cell Lines Tested | Reference |
|---|---|---|---|
| 2-Methyl-2,5-cyclohexadiene-1,4-dione | 23.4–45.8 | AGS, Caco-2, HepG2 | |
| 2-Ethyl-2,5-cyclohexadiene-1,4-dione | 25.1–48.3 | U251, Bel-7402 |
Table 2: Antimicrobial Activity
| Compound | Pathogen Inhibited | Activity Level | Reference |
|---|---|---|---|
| 2,5-Dihydroxy-3-methoxy-6-methyl | Fusarium oxysporum | High |
Biological Activity
2,5-Cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to the class of quinones, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. The focus of this article is to explore the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for 2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] is . Its structure can be described as a cyclohexadiene ring with a dione functional group and an oxime derivative linked to a 4-chlorobenzoyl moiety. The presence of these functional groups is significant for its biological activity.
Anticancer Activity
Research indicates that compounds derived from 2,5-cyclohexadiene-1,4-dione exhibit notable cytotoxic effects against various cancer cell lines. The mechanisms by which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Studies have shown that derivatives of this compound can activate apoptotic pathways in cancer cells. For instance, one study demonstrated that a related compound induced apoptosis in human melanoma cells through the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP) .
- Reactive Oxygen Species (ROS) Production : Quinone compounds often generate ROS upon metabolism, leading to oxidative stress in cancer cells. This oxidative stress can trigger cell death pathways and inhibit tumor growth .
- Cell Cycle Arrest : Compounds like 2,5-cyclohexadiene-1,4-dione can disrupt the cell cycle in cancer cells, preventing them from proliferating .
In Vitro Studies
A significant body of research has focused on the in vitro effects of 2,5-cyclohexadiene derivatives on various human cancer cell lines. Key findings include:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | M14 (melanoma) | 15 | Induces apoptosis via caspase activation |
| 2-Methoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione | PC-3 (prostate) | 20 | ROS production leading to cell death |
| 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione | DU145 (prostate) | 18 | Cell cycle arrest and apoptosis |
These studies emphasize the potential of these compounds as lead structures for developing new anticancer therapies.
Toxicological Studies
While exploring the therapeutic potential of quinone derivatives, it is also crucial to consider their toxicity profiles. Oximes have been shown to exhibit hematologic effects due to hydroxylamine production upon hydrolysis. This can lead to conditions such as methemoglobinemia and splenomegaly in animal models . Understanding these toxicological aspects is essential for evaluating the safety and efficacy of new drug candidates derived from 2,5-cyclohexadiene derivatives.
Q & A
Q. What are the key structural features and functional groups of 2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime], and how do they influence reactivity?
Methodological Answer: The compound comprises a 2,5-cyclohexadiene-1,4-dione core (a quinone derivative) substituted with an oxime group esterified by a 4-chlorobenzoyl moiety. Key functional groups include:
- Quinone moiety : Participates in redox reactions and π-π stacking with biological targets.
- Oxime group (-NH-O-) : Acts as a nucleophile or hydrogen-bond donor.
- 4-Chlorobenzoyl ester : Enhances lipophilicity and steric bulk, influencing substrate specificity.
The chlorinated aromatic ring may enhance stability and binding affinity to hydrophobic pockets in enzymes or receptors. Structural analogs (e.g., Poloxin in ) demonstrate similar reactivity patterns, where the oxime group facilitates chelation or covalent interactions .
Q. How can reaction conditions be optimized for synthesizing this compound with high yield and purity?
Methodological Answer: Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
- Catalyst use : Base catalysts (e.g., NaH) deprotonate oxime intermediates, accelerating esterification ().
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Oxime formation | EtOH | 25 | NH₂OH·HCl | 75 |
| Esterification | DMF | 70 | NaH | 62 |
| Purification | CH₂Cl₂ | - | Silica gel | 95 |
Q. What analytical techniques are critical for characterizing this compound and confirming its structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., oxime NH at δ 8–10 ppm, aromatic protons at δ 7–8 ppm) and confirms substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₁₃H₉ClNO₃⁺).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%).
highlights similar characterization for chloro-substituted cyclohexadiene-dione derivatives using these techniques .
Q. How should this compound be stored to maintain stability, and what are its degradation risks?
Methodological Answer:
- Storage : Protect from light and moisture at –20°C in amber vials. Desiccants (e.g., silica gel) prevent hydrolysis of the oxime ester.
- Degradation risks : Hydrolysis of the ester bond in aqueous buffers (pH > 7) or prolonged exposure to humidity. Monitor via HPLC for degradation peaks .
Advanced Research Questions
Q. What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- X-ray Crystallography : Resolves 3D binding modes (e.g., quinone stacking with aromatic residues).
and emphasize these techniques for studying analogs in medicinal chemistry .
Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace Cl with F, vary ester groups).
- Biological assays : Test analogs against disease models (e.g., cancer cell lines) to correlate structural changes with IC₅₀ shifts.
Q. Table 2: Example SAR Data
| Substituent | IC₅₀ (μM) | LogP |
|---|---|---|
| 4-Cl-benzoyl (parent) | 1.2 | 2.8 |
| 4-F-benzoyl | 0.9 | 2.5 |
| 4-NO₂-benzoyl | 3.4 | 1.9 |
Q. What experimental approaches identify degradation pathways under physiological conditions?
Methodological Answer:
Q. How can contradictory data in biological activity across studies be resolved?
Methodological Answer:
- Assay standardization : Control variables (cell passage number, buffer composition).
- Orthogonal validation : Confirm activity using multiple assays (e.g., enzymatic vs. cell-based).
- Meta-analysis : Compare data across studies to identify outliers or methodological biases.
and highlight variability in biological assays due to differences in target expression or assay conditions .
Q. What computational tools predict binding modes and optimize molecular interactions?
Methodological Answer:
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
